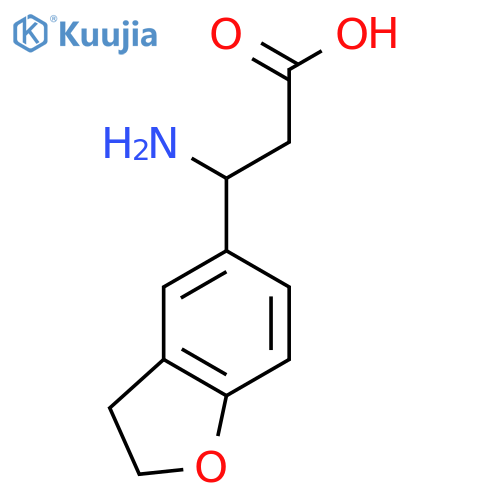Cas no 682804-02-0 (3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID)

3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID
- 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPANOIC ACID
- AG-G-61678
- CTK5C7679
- SureCN6561480
- DTXSID90609480
- 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
- SCHEMBL6561480
- 3-Amino-3-(2,3-dihydro-benzofuran-5-yl)-propionic
- 3-AMINO-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOIC ACID
- 682804-02-0
-
- MDL: MFCD02653335
- インチ: InChI=1S/C11H13NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-2,5,9H,3-4,6,12H2,(H,13,14)
- InChIKey: UMNOWHBATDPZOA-UHFFFAOYSA-N
- SMILES: C1=CC2=C(CCO2)C=C1C(CC(=O)O)N
計算された属性
- 精确分子量: 207.08959
- 同位素质量: 207.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- PSA: 72.55
3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660550-5g |
3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid |
682804-02-0 | 98% | 5g |
¥29105.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660550-10g |
3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propanoic acid |
682804-02-0 | 98% | 10g |
¥40748.00 | 2024-05-04 |
3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACIDに関する追加情報
Professional Introduction to 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID (CAS No. 682804-02-0)
3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID, identified by its Chemical Abstracts Service (CAS) number 682804-02-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural motif of this molecule, featuring a propionic acid side chain conjugated with a benzofuran ring system, makes it a versatile scaffold for further chemical modifications and biological investigations.
The benzofuran core in 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Benzofuran derivatives are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino group at the propionic acid moiety further enhances the compound's reactivity, allowing for the introduction of additional functional groups through synthetic chemistry approaches. This dual functionality makes it an attractive candidate for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex diseases such as cancer and neurodegenerative disorders. The benzofuran-5-yl substituent in 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID has been shown to interact with specific enzymes and receptors involved in disease pathogenesis. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit kinases and other enzymes that play critical roles in tumor growth and progression. The propionic acid side chain adds another layer of complexity, enabling interactions with acidic proteases and other enzymatic systems.
The synthesis of 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzofuran ring system efficiently. Additionally, protecting group strategies are often utilized to prevent unwanted side reactions during the synthesis process. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structural integrity.
Beyond its potential as a drug lead, 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID has also been explored as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop libraries of derivatives with tailored biological activities. For example, modifications at the amino group can introduce charged or hydrophobic properties, influencing the compound's solubility and membrane permeability—critical factors for drug bioavailability. Similarly, variations around the benzofuran ring can alter binding affinities to target proteins.
Recent studies have highlighted the therapeutic potential of benzofuran derivatives in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with neuroreceptors has made them promising candidates for developing treatments targeting central nervous system (CNS) diseases. In particular, derivatives of 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID have shown promise in preclinical models by modulating neurotransmitter systems and reducing oxidative stress associated with neurodegeneration.
The pharmaceutical industry continues to invest heavily in exploring novel chemical entities like 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID due to their potential to address unmet medical needs. Collaborative efforts between academic researchers and industry scientists have accelerated the discovery pipeline by employing high-throughput screening technologies and computational modeling to identify promising candidates early in the drug development process. These approaches enable rapid optimization of lead compounds based on structural features that enhance potency and reduce toxicity.
In conclusion, 3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID (CAS No. 682804-02-0) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural framework provides a foundation for designing next-generation therapeutics targeting cancers, neurological disorders, and inflammatory conditions. As research progresses, this compound will continue to be a valuable tool for scientists seeking innovative solutions for human health challenges worldwide.
682804-02-0 (3-AMINO-3-(2,3-DIHYDRO-BENZOFURAN-5-YL)-PROPIONIC ACID) Related Products
- 919845-06-0(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)
- 2090399-34-9(1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)
- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)
- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)
- 2172160-64-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid)
- 1204298-40-7(3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine)
- 1003711-92-9(4-iodo-3-nitropyridine)
- 1539951-78-4({1-2-(trifluoromethyl)phenylcyclobutyl}methanamine)




